4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide
Description
Properties
CAS No. |
647376-19-0 |
|---|---|
Molecular Formula |
C17H15N5O3 |
Molecular Weight |
337.33 g/mol |
IUPAC Name |
4-[2-[(6-nitroquinazolin-4-yl)amino]ethyl]benzamide |
InChI |
InChI=1S/C17H15N5O3/c18-16(23)12-3-1-11(2-4-12)7-8-19-17-14-9-13(22(24)25)5-6-15(14)20-10-21-17/h1-6,9-10H,7-8H2,(H2,18,23)(H,19,20,21) |
InChI Key |
DIWGMVHWQWUPSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of 6-nitroquinazoline, which is then reacted with an amine to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and methanol are frequently used in these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(2-((6-aminoquinazolin-4-yl)amino)ethyl)benzamide .
Scientific Research Applications
4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antiviral and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The nitroquinazoline moiety is known to interact with cellular proteins, leading to the modulation of signaling pathways and inhibition of cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize the properties of 4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide, a comparison with structurally analogous compounds is provided below.
Table 1: Structural and Pharmacological Comparison
Key Observations:
Substituent Effects on Binding Affinity: The 6-nitro group in the target compound may confer higher sigma receptor affinity compared to bromine (Compound 361160-50-1) or ethoxy (Compound 32) substituents, as electron-withdrawing groups enhance ligand-receptor interactions . Piperidinyl-containing benzamides (e.g., PIMBA) exhibit strong sigma-1 binding (Kd = 5.80 nM), suggesting that the ethylamino spacer in the target compound could mimic this interaction .
In contrast, ethoxy-substituted analogs (e.g., Compound 32) achieve lower yields (7.3%) under similar conditions .
The methoxyethyl group in Compound 32W improves solubility but may reduce blood-brain barrier penetration compared to the nitro analog .
Research Findings and Implications
- Sigma Receptor Targeting: The target compound’s nitroquinazoline-benzamide scaffold aligns with sigma receptor ligands used in prostate cancer imaging (e.g., DU-145 cell studies ). Its nitro group may enhance tumor specificity over non-nitrated analogs.
- Kinase Inhibition Potential: Quinazoline derivatives often inhibit tyrosine kinases (e.g., EGFR). While direct evidence is lacking for the target compound, structural analogs like Compound 32W show kinase-modulating activity .
- Therapeutic Limitations : Bromine or bulky substituents (e.g., in Compound 361160-50-1) reduce binding efficiency, suggesting that the nitro group offers a favorable balance of steric and electronic properties .
Q & A
Q. What are the critical steps and challenges in synthesizing 4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the 6-nitroquinazolin-4-amine core via condensation of 2-amino-5-nitrobenzonitrile with triethoxymethane, followed by amine coupling (Scheme 21 in ).
- Step 2 : Introduction of the ethylbenzamide moiety through nucleophilic substitution or amidation reactions. Reaction conditions (e.g., inert atmosphere, temperature control) are critical to avoid nitro-group reduction.
- Purification : High-performance liquid chromatography (HPLC) is essential to isolate the target compound from byproducts like unreacted intermediates or dehalogenated derivatives.
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity, with particular attention to the nitro group’s stability.
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm the benzamide and quinazoline linkages.
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight and detects isotopic patterns.
- HPLC-Purity Analysis : Quantifies impurities (e.g., residual solvents, synthetic byproducts) using a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid).
Q. How can researchers address common impurities during synthesis?
- Byproduct Identification : Use thin-layer chromatography (TLC) to monitor reaction progress and detect intermediates like de-aminated derivatives.
- Optimization : Adjust reaction stoichiometry (e.g., excess amine to drive coupling) and employ scavengers (e.g., molecular sieves) to absorb unwanted reactants.
- Purification Strategies : Reverse-phase chromatography (e.g., 10–40% acetonitrile in water) effectively separates polar impurities.
Advanced Research Questions
Q. How does structural modification of the benzamide moiety influence biological activity?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) on the benzamide ring enhances metabolic stability and lipophilicity, as seen in analogous compounds.
- SAR Studies : Replace the ethyl linker with methyl or propyl groups to assess steric effects on target binding. For example, neopentylamine-substituted analogs showed improved kinase inhibition.
- Validation : Use enzyme inhibition assays (e.g., IC₅₀ measurements) and cellular viability tests (e.g., MTT assays) to correlate structural changes with activity.
Q. What computational methods predict the compound’s binding affinity to target enzymes?
Q. How can researchers resolve contradictions in biological activity data across studies?
- Experimental Variability : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability.
- Orthogonal Assays : Confirm activity using multiple methods (e.g., Western blotting for target inhibition alongside cellular proliferation assays).
- Purity Reassessment : Re-analyze compound batches via HPLC to rule out degradation products (e.g., nitro-group reduction).
Q. What strategies optimize pharmacokinetic properties without compromising activity?
- Metabolic Stability : Introduce fluorine atoms or morpholine sulfonyl groups to block cytochrome P450 oxidation.
- Solubility Enhancement : Modify the benzamide with polar substituents (e.g., -SO₂NHR) while maintaining logP < 5.
- In Vivo Validation : Conduct pharmacokinetic profiling in rodent models to assess bioavailability and half-life.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
